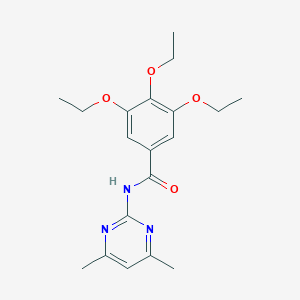

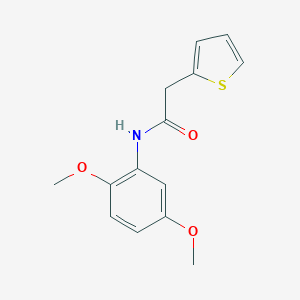

![molecular formula C23H21NO5S B431253 Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate CAS No. 361179-45-5](/img/structure/B431253.png)

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate is a chemical compound with the molecular formula C23H21NO5S . It has an average mass of 423.482 Da and a monoisotopic mass of 423.114044 Da .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound 5-isopropyl-2-methyl-3-phenylsulfonyl-1-benzofuran was prepared by the oxidation of 5-isopropyl-2-methyl-3-phenylsulfanyl-1-benzofuran with 3-chloroperoxybenzoic acid . Another study described the base-promoted annulation between methyl 2-(phenylsulfinylmethyl)-3-furoate and 2-cyclohexenone, which resulted in a dihydro naphtho[2,3-b]furanone derivative in a regiospecific manner .Molecular Structure Analysis

The molecular structure of this compound involves a phenyl ring making a dihedral angle with the plane of the benzofuran fragment . The crystal structure is stabilized by aromatic π–π stacking interactions between the benzene and furan rings of neighboring molecules .Chemical Reactions Analysis

While specific chemical reactions involving Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate have not been found in the literature, similar compounds have been studied. For example, the attempted Pummerer reaction of a furan sulfoxide derivative produced four interesting furan derivatives .科学研究应用

Tyrosinase Inhibitory Activity

This compound has been evaluated for its ability to inhibit tyrosinase, an enzyme crucial in the process of melanin production. It has shown excellent inhibitory activity , with an IC50 value of 13.48 µg/mL , comparable to that of kojic acid . This suggests potential applications in the development of treatments for conditions like hyperpigmentation and melasma, as well as in the cosmetic industry for skin lightening products.

Antioxidant Properties

In scientific studies, derivatives of this compound have displayed moderate antioxidant activities in a DPPH assay . This indicates its potential use in preventing oxidative stress-related diseases, including cardiovascular diseases, neurodegenerative disorders, and certain types of cancer.

Antibacterial Activity

The compound has shown promising results against bacterial strains such as S. aureus and E. coli , with MIC values of 16 µg/mL . This points to its potential application in the development of new antibacterial agents, especially in an era where antibiotic resistance is a growing concern.

Cytotoxic Activity

Naphtho[1,2-b]furan derivatives have been reported to exhibit cytotoxic activity against various cancer cell lines . This compound’s structure is similar to those that have shown effects against human colon carcinoma cells and hepatoma cells, suggesting its potential use in cancer research for the development of novel chemotherapeutic agents.

. This methodology could be further explored and applied in the synthesis of other complex organic compounds.属性

IUPAC Name |

propan-2-yl 5-(benzenesulfonamido)-2-methylbenzo[g][1]benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO5S/c1-14(2)28-23(25)21-15(3)29-22-18-12-8-7-11-17(18)20(13-19(21)22)24-30(26,27)16-9-5-4-6-10-16/h4-14,24H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOZLKKDCSATISH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=CC=C4)C(=O)OC(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 2-methyl-5-(phenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2E)-2-[1-(5-bromothiophen-2-yl)ethylidene]hydrazinyl]-N-(4-chlorophenyl)-4-oxo-5,6-dihydro-1,3-thiazine-6-carboxamide](/img/structure/B431170.png)

![N-(4-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B431171.png)

![5-{[(4-phenyl-2-quinazolinyl)sulfanyl]acetyl}-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B431172.png)

![6-Amino-3-tert-butyl-4-(3-ethoxy-4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431174.png)

![Ethyl 2-amino-3-[1-(4-iodophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpropanoate](/img/structure/B431175.png)

![Ethyl 3-[(2-thienylacetyl)amino]benzoate](/img/structure/B431178.png)

![4-(4-Chlorophenyl)-1-[(2-methoxyethoxy)acetyl]-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B431181.png)

![ethyl (2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B431183.png)

![Ethyl 1-[(4-methoxyphenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B431186.png)